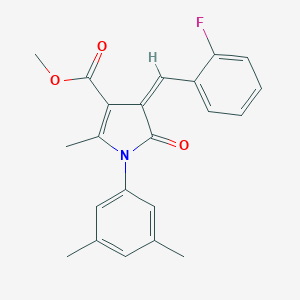![molecular formula C23H28N4O6 B297484 N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297484.png)
N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide, also known as N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazinyl)acetamide, is a synthetic compound with potential biomedical applications. This compound is commonly referred to as N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazinyl)acetamide, which is a mouthful, but it is necessary to identify the compound accurately.
Wirkmechanismus
The mechanism of action of N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
This compound(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been shown to have several biochemical and physiological effects. These effects include the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is that it is a synthetic compound, which means that it can be easily produced in large quantities for laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide. One direction is to further investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its anticancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects in vivo.
Synthesemethoden
The synthesis of N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 3-methoxy-4-hydroxybenzaldehyde and 3-methoxyaniline to form 3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzaldehyde. This intermediate is then reacted with N-butylhydrazine to form this compound(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-2-(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has been the subject of several scientific studies due to its potential biomedical applications. One study found that this compound has anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Another study found that this compound(2-{3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoacetamide has potential anticancer properties, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C23H28N4O6 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
N-butyl-N//'-[(E)-[3-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C23H28N4O6/c1-4-5-11-24-22(29)23(30)27-25-14-16-9-10-19(20(12-16)32-3)33-15-21(28)26-17-7-6-8-18(13-17)31-2/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,29)(H,26,28)(H,27,30)/b25-14+ |
InChI-Schlüssel |
ONPIFDREIRHMOB-AFUMVMLFSA-N |
Isomerische SMILES |
CCCCNC(=O)C(=O)N/N=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC |
SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC |
Kanonische SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297405.png)
![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)
![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![ethyl (4Z)-4-[4-(benzyloxy)-3-methoxybenzylidene]-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297410.png)



![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[2-(prop-2-ynyloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B297421.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)
